Cas no 14844-73-6 (2,3-Dimethyl-1H-indole-5-carboxylic acid)

2,3-Dimethyl-1H-indole-5-carboxylic acid is a substituted indole derivative with a carboxylic acid functional group at the 5-position and methyl groups at the 2- and 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its indole core structure is significant in medicinal chemistry due to its prevalence in biologically active molecules. The carboxylic acid moiety allows for further derivatization through amidation, esterification, or other coupling reactions, enhancing its utility in scaffold diversification. The methyl substitutions contribute to steric and electronic modulation, influencing reactivity and binding properties in target applications. This compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
2,3-Dimethyl-1H-indole-5-carboxylic acid structure
14844-73-6 structure
Product Name:2,3-Dimethyl-1H-indole-5-carboxylic acid
CAS No:14844-73-6
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD00464053
CID:219045
PubChem ID:693386
Update Time:2025-11-02

2,3-Dimethyl-1H-indole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dimethyl-1H-indole-5-carboxylic acid
    • 1H-Indole-5-carboxylicacid, 2,3-dimethyl-
    • AURORA 6423
    • CHEMBRDG-BB 4400276
    • 5-Carboxy-2,3-dimethyl-1H-indole
    • 5046008
    • ZERENEX E
    • ZERENEX E/5046008
    • AKOS BBS-00006707
    • OTAVA-BB BB7111550327
    • 2,3-Dimethyl-1H-indole-5-carboxylicacid97%
    • 1H-Indole-5-carboxylic acid, 2,3-diMethyl-
    • 2,3-Dimethyl-1H-indole-5-carboxylic acid 97%
    • Oprea1_332000
    • CCG-142808
    • 14844-73-6
    • CS-0074552
    • EN300-08907
    • HMS1505P18
    • MLS000067403
    • VU0161873-4
    • F3099-7257
    • 2,3-Dimethyl-1H-indole-5-carboxylic acid, AldrichCPR
    • Z55928980
    • A884355
    • AKOS000112817
    • FT-0677066
    • HMS2488M07
    • 1H-Indole-5-carboxylicacid,2,3-dimethyl-
    • ChemDiv3_011612
    • SR-01000399671
    • D94523
    • SR-01000399671-1
    • IDI1_029170
    • 2,3-dimethylindole-5-carboxylic acid
    • CHEMBL1345103
    • KHJGIMZYCBPOBG-UHFFFAOYSA-N
    • SMR000124855
    • BB 0218141
    • SCHEMBL1586810
    • DTXSID40351225
    • BS-13887
    • Oprea1_064043
    • MFCD00464053
    • STK386840
    • 2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLICACID
    • ALBB-032965
    • DB-027720
    • MDL: MFCD00464053
    • Inchi: 1S/C11H11NO2/c1-6-7(2)12-10-4-3-8(11(13)14)5-9(6)10/h3-5,12H,1-2H3,(H,13,14)
    • InChI Key: KHJGIMZYCBPOBG-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=C(C=1)C(C)=C(C)N2)=O

Computed Properties

  • Exact Mass: 189.07900
  • Monoisotopic Mass: 189.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.287 ;
  • Melting Point: 239-241.5
  • Boiling Point: 424.6 ℃ at 760 mmHg
  • Flash Point: 210.6 °C
  • PSA: 53.09000
  • LogP: 2.48290

2,3-Dimethyl-1H-indole-5-carboxylic acid Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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2,3-Dimethyl-1H-indole-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:14844-73-6)2,3-Dimethyl-1H-indole-5-carboxylic acid
Order Number:A884355
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:12
Price ($):248.0/819.0
Email:sales@amadischem.com

Additional information on 2,3-Dimethyl-1H-indole-5-carboxylic acid

Recent Advances in the Study of 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS: 14844-73-6)

The compound 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS: 14844-73-6) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This indole derivative is known for its unique structural properties, which make it a valuable scaffold in drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases.

One of the most notable advancements in the study of 2,3-Dimethyl-1H-indole-5-carboxylic acid is its role in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against protein kinases involved in cancer progression. The researchers utilized a combination of computational modeling and high-throughput screening to identify the most promising candidates, with 2,3-Dimethyl-1H-indole-5-carboxylic acid serving as a key intermediate in the synthetic pathway.

In addition to its applications in oncology, recent research has highlighted the compound's potential in addressing neurological disorders. A study conducted by a team at the University of California, San Francisco, revealed that 2,3-Dimethyl-1H-indole-5-carboxylic acid derivatives can modulate the activity of neurotransmitter receptors, offering a potential avenue for the treatment of conditions such as Parkinson's disease and epilepsy. The study, published in ACS Chemical Neuroscience, employed advanced electrophysiological techniques to characterize the compounds' effects on neuronal activity.

Another area of interest is the antimicrobial properties of 2,3-Dimethyl-1H-indole-5-carboxylic acid. A 2022 report in the European Journal of Medicinal Chemistry described the synthesis of novel indole-based compounds with enhanced activity against drug-resistant bacterial strains. The researchers found that modifications to the carboxylic acid moiety of 2,3-Dimethyl-1H-indole-5-carboxylic acid significantly improved its efficacy, suggesting its potential as a lead compound for the development of new antibiotics.

Despite these promising findings, challenges remain in the optimization of 2,3-Dimethyl-1H-indole-5-carboxylic acid derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects must be addressed through further research. Recent efforts have focused on the development of prodrug strategies and formulation techniques to enhance the pharmacokinetic properties of these compounds. A 2023 review in Drug Discovery Today emphasized the importance of interdisciplinary collaboration in overcoming these hurdles.

In conclusion, 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS: 14844-73-6) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its diverse applications, from kinase inhibition to antimicrobial activity, underscore its potential as a versatile scaffold for drug discovery. Future studies will likely explore its utility in additional therapeutic areas, as well as strategies to improve its clinical viability. The ongoing advancements in this field highlight the importance of continued investment in fundamental and applied research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14844-73-6)2,3-Dimethyl-1H-indole-5-carboxylic acid
A884355
Purity:99%/99%
Quantity:1g/5g
Price ($):248.0/819.0
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